N-(5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,7-dimethylquinazolin-2-amine

Description

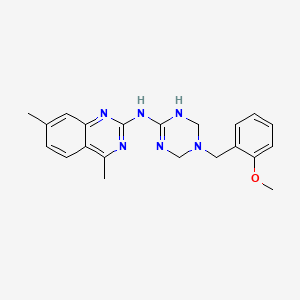

This compound is a hybrid heterocyclic molecule comprising a quinazolin-2-amine core linked to a 1,3,5-triazin-2-yl moiety via an amine bridge. The quinazoline ring is substituted with methyl groups at positions 4 and 7, while the triazine ring is functionalized with a 2-methoxybenzyl group.

Properties

Molecular Formula |

C21H24N6O |

|---|---|

Molecular Weight |

376.5 g/mol |

IUPAC Name |

N-[3-[(2-methoxyphenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4,7-dimethylquinazolin-2-amine |

InChI |

InChI=1S/C21H24N6O/c1-14-8-9-17-15(2)24-21(25-18(17)10-14)26-20-22-12-27(13-23-20)11-16-6-4-5-7-19(16)28-3/h4-10H,11-13H2,1-3H3,(H2,22,23,24,25,26) |

InChI Key |

RZJPJZLKHFZWCX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NCN(CN3)CC4=CC=CC=C4OC |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme:

Procedure:

-

Reactants :

-

2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine (1 equiv)

-

Sodium methoxide (1.1 equiv)

-

Monomethylamine (1.1 equiv)

-

Ionic liquid (e.g., methyl butyl sulfonic imidazolium hydrosulfate)

-

-

Conditions :

-

Temperature: 60°C

-

Solvent: Ionic liquid (acts as both solvent and catalyst)

-

Monitoring: Thin-layer chromatography (TLC) with hexane:acetone (5:5)

-

-

Workup :

-

Extraction with toluene

-

Washing with distilled water

-

Drying (MgSO₄) and vacuum distillation

-

Advantages:

-

Green chemistry : Ionic liquids are recyclable, reducing waste.

-

Efficiency : Single-step synthesis avoids intermediate isolation.

Quinazoline Core Construction

The 4,7-dimethylquinazolin-2-amine moiety is likely synthesized via:

Pathway A: Niementowski Reaction

-

Reactants : Anthranilic acid derivatives + acetamide.

-

Conditions : Thermal cyclization at 150–200°C.

Pathway B: Microwave-Assisted Cyclization

-

Reactants : 2-Amino-4,7-dimethylquinoline + cyanamide.

-

Conditions : Microwave irradiation, 100°C, 30 min.

Fragment Coupling

The triazine and quinazoline fragments are coupled via nucleophilic substitution or Buchwald-Hartwig amination:

Example Protocol:

-

Reactants :

-

5-(2-Methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine

-

4,7-Dimethylquinazolin-2-yl chloride

-

-

Conditions :

-

Base: K₂CO₃

-

Solvent: DMF, 80°C, 12 h

-

Comparative Analysis of Methods

| Method | Yield (%) | Purity | Scalability | Environmental Impact |

|---|---|---|---|---|

| Ionic Liquid-Mediated | 87 | High | Moderate | Low (recyclable) |

| Fragment Coupling | 70–75 | High | High | Moderate (DMF use) |

Challenges and Optimization Opportunities

-

Regioselectivity : Ensuring correct substitution on the triazine ring.

-

Purification : Chromatography is often required due to polar byproducts.

-

Cost : Ionic liquids, while efficient, increase initial investment.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,7-dimethylquinazolin-2-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of triazine and quinazoline derivatives.

Biology

In biological research, N-(5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,7-dimethylquinazolin-2-amine is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,7-dimethylquinazolin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following table summarizes critical structural differences and similarities between the target compound and its analogues:

Functional Implications of Substituents

Benzodioxol-5-ylmethyl (): The electron-rich benzodioxol group may improve binding to enzymes with aromatic pockets but could reduce metabolic stability due to oxidative susceptibility . Morpholin-4-ylpropyl (): The morpholine moiety introduces polarity, improving solubility but possibly reducing cellular uptake .

Quinazoline Modifications: 4,7-Dimethyl (Target Compound): Methyl groups at these positions are known to block metabolic oxidation sites, extending half-life . 4-Phenyl, 6-Chloro (): The chloro-phenyl combination is typical in kinase inhibitors, suggesting competitive ATP-binding activity . 6-Ethoxy (): Ethoxy groups enhance solubility but may reduce affinity for hydrophobic binding pockets compared to methyl .

Research Findings and Hypotheses

- : The benzodioxol analogue exhibited higher in vitro potency against tyrosine kinases compared to methoxybenzyl derivatives, likely due to stronger π-π stacking interactions .

- : The ethoxy-substituted compound showed improved aqueous solubility (logP = 2.1) but reduced cellular uptake in cancer cell lines, highlighting a trade-off between solubility and permeability .

- : The morpholine-containing derivative demonstrated nanomolar IC₅₀ values in kinase assays, attributed to its dual hydrogen-bonding capacity and steric fit .

Biological Activity

N-(5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,7-dimethylquinazolin-2-amine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula: C21H24N6O2

Molecular Weight: 392.45 g/mol

CAS Number: 945371-35-7

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes. This inhibition can affect metabolic pathways and signal transduction.

- Receptor Modulation: It has the potential to interact with various receptors, modulating their activity and influencing physiological responses.

- Cellular Disruption: By interfering with DNA replication and protein synthesis, the compound may disrupt normal cellular functions, leading to apoptosis in certain cell types.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against a range of bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The following table summarizes its effects on various cancer cells:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10 |

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 12 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting potent anticancer activity.

Case Studies

- Study on Antimicrobial Efficacy: A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of the compound against multi-drug resistant strains. The results showed a promising activity profile compared to standard antibiotics .

- In Vitro Cancer Study: A publication in Cancer Research reported that the compound significantly reduced tumor growth in xenograft models of breast cancer. The study highlighted its potential as a therapeutic agent .

- Mechanistic Insights: Research published in Molecular Pharmacology provided insights into the mechanism of action, revealing that the compound activates apoptotic pathways via caspase activation in cancer cells .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps include:

- Methoxybenzyl group introduction : Reacting 2-methoxybenzyl chloride with a triazine precursor under basic conditions (e.g., NaH or K₂CO₃) in solvents like DMF or THF at reflux .

- Quinazoline coupling : Amine-functionalized quinazoline intermediates are coupled to the triazine core via Buchwald-Hartwig amination or nucleophilic aromatic substitution .

- Purification : Column chromatography with gradient elution (e.g., EtOAc/light petroleum) is critical for isolating the final product . Optimization : Adjust reaction time (monitored via TLC) and solvent polarity to improve yields (typically 30–70%) and reduce byproducts.

Q. How can structural analogs guide SAR studies for this compound?

Structural analogs (e.g., 8-methoxy or pyrimidine-substituted derivatives) highlight the importance of:

- Methoxy positioning : The 2-methoxybenzyl group enhances lipophilicity and target binding compared to 4-methoxy isomers .

- Heterocyclic cores : Triazine-quinazoline hybrids show improved enzyme inhibition over pyrimidine-based analogs due to increased π-π stacking potential . Methodology : Use comparative bioactivity assays (e.g., IC₅₀ measurements) and molecular docking to validate substituent effects .

Q. What spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : Confirm regiochemistry of the methoxybenzyl group (δ ~3.8 ppm for methoxy protons) and quinazoline methyl groups (δ ~2.5 ppm) .

- IR spectroscopy : Identify amine N–H stretches (~3470 cm⁻¹) and triazine ring vibrations (~1600 cm⁻¹) .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., 406.44 g/mol for analogs) and fragmentation patterns .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

Discrepancies often arise from:

- Assay variability : Standardize enzyme inhibition protocols (e.g., ATP concentration in kinase assays) .

- Solubility issues : Use DMSO stock solutions with ≤0.1% v/v to avoid precipitation in cellular assays . Resolution : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Q. What strategies improve stereochemical control during synthesis?

- Chiral auxiliaries : Introduce enantioselectivity using (R)- or (S)-BINOL-based catalysts during triazine ring formation .

- Dynamic resolution : Exploit differential solubility of diastereomers in ethanol/water mixtures . Monitoring : Use chiral HPLC (e.g., Chiralpak AD-H column) to assess enantiomeric excess (>95%) .

Q. How do computational methods enhance target prediction for this compound?

- Molecular docking : Prioritize targets (e.g., kinases, GPCRs) by simulating interactions with the triazine-quinazoline scaffold (Glide/SP scoring) .

- MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) and identify key residues (e.g., catalytic lysine in enzymes) . Validation : Compare predicted targets with experimental kinome-wide profiling data .

Data Analysis & Contradiction Management

Q. How to address inconsistent cytotoxicity results in cell lines?

- Source variation : Use authenticated cell lines (e.g., ATCC) and control for passage number .

- Metabolic interference : Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) to assess off-target effects . Statistical rigor : Apply ANOVA with post-hoc Tukey tests to differentiate IC₅₀ values (p<0.05) .

Q. What methodologies elucidate the compound’s mechanism of enzyme inhibition?

- Kinetic assays : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .

- X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., DHFR) to identify binding motifs .

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔG, ΔH) for mechanistic insights .

Comparative Structural Analysis

Q. How do substituents on the triazine ring influence bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.